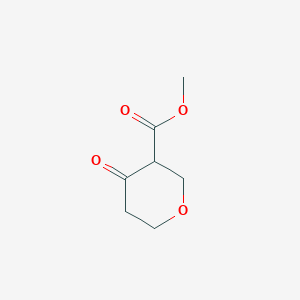

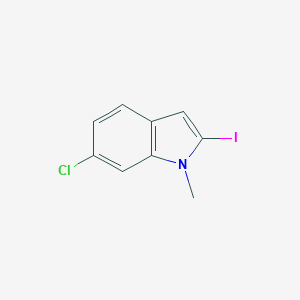

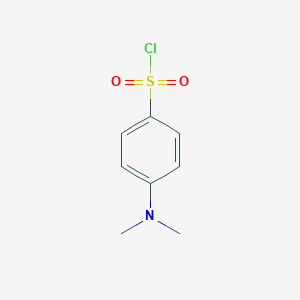

![molecular formula C19H18ClF2N3O3 B174157 7-((R)-7-氨基-5-氮杂螺[2.4]庚-5-基)-8-氯-6-氟-1-((1R,2S)-2-氟环丙基)-4-氧代-1,4-二氢喹啉-3-甲酸 CAS No. 127254-10-8](/img/structure/B174157.png)

7-((R)-7-氨基-5-氮杂螺[2.4]庚-5-基)-8-氯-6-氟-1-((1R,2S)-2-氟环丙基)-4-氧代-1,4-二氢喹啉-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For example, the quinoline core could be synthesized using the Skraup or Doebner-Miller reactions, while the spirocyclic structure could be formed using a spirocyclization reaction. The fluorocyclopropyl group could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the quinoline core could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxylic acid could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .科学研究应用

针对呼吸道病原体的抗菌活性

该化合物是一系列旨在用于治疗呼吸道感染的强效抗菌药物的一部分。它对各种呼吸道病原体表现出有效的体外抗菌活性,包括革兰氏阳性菌(肺炎链球菌、金黄色葡萄球菌)和革兰氏阴性菌(流感嗜血杆菌、卡他莫拉菌),以及非典型菌株(肺炎衣原体、肺炎支原体)。它还对多重耐药肺炎链球菌和耐喹诺酮和耐甲氧西林金黄色葡萄球菌具有活性。此外,由于多重耐药肺炎链球菌,它在实验性小鼠肺炎模型中具有优异的体内活性,在初步毒理学和非临床药代动力学研究中具有良好的安全性 (Odagiri 等,2013)。

合成和结构分析

该化合物由涉及特定前体和条件的反应合成,以实现其独特的结构,该结构通过各种光谱方法得到证实,包括 1H-NMR、13C-NMR、质谱数据和元素分析。该合成过程突出了该化合物的复杂结构以及用于实现所需抗菌功效的方法 (Xia 等,2013)。

抗菌效力和作用机制

对相关化合物的研究表明它们能够与伯 α-氨基酸相互作用,从而形成具有显着抗菌活性的衍生物。这种活性特别针对大肠杆菌和金黄色葡萄球菌,表明这些化合物具有广谱潜力。它们的作用机制通常涉及抑制细菌 DNA 拓扑异构酶 IV,这是一种细菌 DNA 复制的关键酶,突出了抗菌干预的特定靶点 (Al-Hiari 等,2007)。

新型衍生物和抗菌谱

对相关化合物的螺环衍生物(包括环丙沙星)的进一步探索显示了较窄的活性范围,但对特定细菌菌株(如鲍曼不动杆菌和蜡样芽孢杆菌)具有独特的效力。这项研究有助于开发针对特定病原体的具有定制抗菌活性的化合物 (Lukin 等,2022)。

安全和危害

未来方向

属性

IUPAC Name |

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-UHTWSYAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

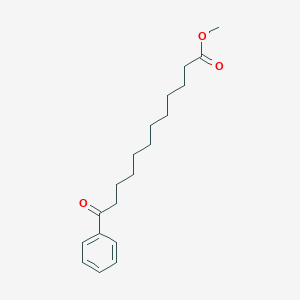

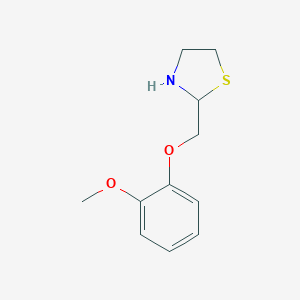

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

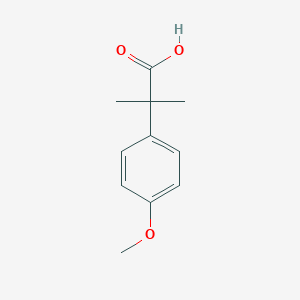

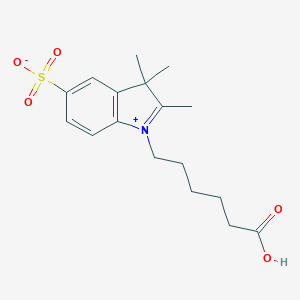

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)

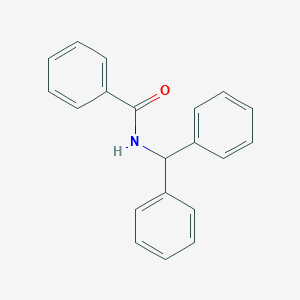

![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)